molecular formula C7H13NO2 B130145 (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid CAS No. 149811-52-9

(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid

Cat. No.: B130145
CAS No.: 149811-52-9
M. Wt: 143.18 g/mol
InChI Key: GFIRYOYQBKQVOL-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral amino acid derivative with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity to target proteins or enzymes. This compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its cyclopropane ring, which imparts significant conformational rigidity. This structural feature makes it a valuable tool in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and specificity.

Properties

CAS No.

149811-52-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

GFIRYOYQBKQVOL-FSPLSTOPSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@]1(C(=O)O)N

SMILES

CC(C)C1CC1(C(=O)O)N

Canonical SMILES

CC(C)C1CC1(C(=O)O)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI)

Origin of Product

United States

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